molecular formula C10H12N2 B15072020 2-Isopropyl-2H-indazole

2-Isopropyl-2H-indazole

Cat. No.: B15072020
M. Wt: 160.22 g/mol
InChI Key: WWKQLKZHPMHBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-2H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The 2H-indazole form is one of the tautomeric forms of indazole, where the nitrogen atom is located at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2H-indazole can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. Transition metal-catalyzed reactions are preferred due to their high yields and minimal byproduct formation. The use of continuous flow reactors can further enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2H-indazole undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indazole ring, enhancing its chemical diversity .

Scientific Research Applications

2-Isopropyl-2H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Isopropyl-2H-indazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-propan-2-ylindazole

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3

InChI Key

WWKQLKZHPMHBSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC=CC2=N1

Origin of Product

United States

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